molecular formula C9H13N3O4 B4864112 1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid

1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B4864112
M. Wt: 227.22 g/mol
InChI Key: JKCXATQLBKVRTQ-UHFFFAOYSA-N
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Description

1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxylic acid group and an amino-oxoethyl side chain. The presence of the methoxyethyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an intermediate pyrazole derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the amino-oxoethyl side chain: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an appropriate amino-oxoethyl halide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

    Condensation: The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.

    1-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid: The ethoxy group can influence the compound’s lipophilicity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-16-3-2-10-8(13)6-12-5-7(4-11-12)9(14)15/h4-5H,2-3,6H2,1H3,(H,10,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCXATQLBKVRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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